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Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: B11902292 Get Quote

Executive Summary & Scaffold Analysis
5-Chloro-3-nitroindazole (CAS: 29275-04-1) is a "privileged structure" offering three distinct

points of reactivity. Successful utilization requires understanding the hierarchy of reactivity to

avoid byproduct formation (e.g., N2-alkylation isomers or premature denitration).

Reactivity Hierarchy (Thermodynamic vs. Kinetic
Control)

N-H Acidic Proton (pKa ~13.8): The most reactive site. Must be capped (alkylated/protected)

before attempting nucleophilic substitution on the ring to prevent side reactions and control

tautomerism.

C-3 Nitro Group (Electrophilic Center): Unlike typical nitroarenes where the nitro group

activates the ring, in 3-nitroindazoles, the nitro group itself acts as a nucleofuge (leaving

group) under SNAr conditions with strong nucleophiles (amines/thiols).

C-5 Chlorine (Latent Handle): The chlorine atom is deactivated towards SNAr because the 3-

nitro group (meta-position relative to C-5 via the fusion) does not sufficiently stabilize the

Meisenheimer complex at C-5. This position is best reserved for Palladium-catalyzed cross-

coupling (Suzuki/Buchwald) after C-3 modification.
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Mechanistic Pathways & Decision Tree
The following Graphviz diagram visualizes the critical decision points in processing this

scaffold.
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Caption: Reaction workflow for 5-chloro-3-nitroindazole. Note that S_NAr predominantly

displaces the C-3 Nitro group, not the C-5 Chlorine.

Detailed Protocols
Protocol A: Regioselective N-Alkylation (The Setup)
Objective: Secure the N-1 position to prevent N-2 tautomerization and increase solubility.

Regioselectivity: N-1 alkylation is thermodynamically favored, while N-2 is kinetically favored

under certain conditions.

Reagents:

Substrate: 5-Chloro-3-nitroindazole (1.0 eq)

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) – Promotes N-1 selectivity via chelation.

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:
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Dissolution: Dissolve 5-chloro-3-nitroindazole (1.0 g, 5.06 mmol) in anhydrous DMF (10 mL)

in a round-bottom flask under Argon.

Deprotonation: Add Cs₂CO₃ (2.47 g, 7.59 mmol) in one portion. Stir at Room Temperature

(RT) for 15 minutes. The solution will turn deep yellow/orange, indicating anion formation.

Addition: Dropwise add the alkyl halide (6.07 mmol).

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-1 isomer is

typically less polar (higher Rf) than the N-2 isomer.

Workup: Pour into ice-water (50 mL). The product usually precipitates. Filter and wash with

water. If oil forms, extract with EtOAc.

Purification: Recrystallize from Ethanol or perform flash chromatography to separate minor

N-2 regioisomer (typically <10% with Cs₂CO₃).

Validation Point:1H NMR of N-1 alkyl product will show the N-CH₂ signal around 4.0–5.5 ppm.

A NOESY correlation between the N-CH₂ protons and the C-7 proton (doublet around 7.5 ppm)

confirms N-1 regiochemistry.

Protocol B: SNAr Displacement of the C-3 Nitro Group
Objective: Replace the nitro group with an amine or thiol nucleophile. This is a "non-classical"

SNAr where the nitro group is the leaving group, driven by the restoration of aromaticity in the

pyrazole ring.

Mechanistic Insight: The 3-nitro group makes the C-3 position highly electrophilic. Attack by an

amine forms a Meisenheimer-like intermediate. The expulsion of the nitrite anion (NO₂⁻) is

irreversible and thermodynamically driven.

Reagents:

Substrate: 1-Alkyl-5-chloro-3-nitroindazole (from Protocol A) (1.0 eq)

Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Benzylamine) (2.0–3.0 eq)

Solvent: DMSO or DMF (Polar aprotic is essential)
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Temperature: 80–100 °C

Step-by-Step Procedure:

Preparation: In a pressure vial, dissolve the N-alkylated substrate (1.0 mmol) in DMSO (3

mL).

Nucleophile Addition: Add the amine (3.0 mmol). Note: Excess amine acts as a base to

neutralize generated HNO₂.

Heating: Seal the vial and heat to 90 °C for 6–12 hours.

Visual Cue: The reaction often changes color from pale yellow to deep orange/red and

then lightens as the nitro group is displaced.

Monitoring: Monitor by LC-MS. Look for the mass shift: [M - 46 (NO₂) + Mass(Nucleophile)].

Workup: Dilute with water. The product (3-amino derivative) is often less soluble than the

nitro precursor in aqueous mixtures. Extract with EtOAc.

Purification: Flash chromatography.

Troubleshooting:

Low Conversion: Increase temperature to 120 °C or use microwave irradiation (150 °C, 30

min).

Side Reactions: If the amine is sterically hindered, the reaction may fail. Switch to a stronger

nucleophile (e.g., thiolate) or use CuI catalysis (Ullmann-type) if SNAr fails.

Protocol C: Functionalization of C-5 Chlorine (Palladium
Catalysis)
Objective: Utilization of the C-5 chloro handle. Note: Do NOT attempt standard SNAr (e.g.,

NaOMe, heat) to displace the C-5 Cl. It will likely degrade the molecule or displace the C-3 nitro

group first. Use Buchwald-Hartwig or Suzuki coupling.

Standard Suzuki Conditions:
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Catalyst: Pd(dppf)Cl₂ (5 mol%)

Base: K₂CO₃ (2.0 eq)

Solvent: Dioxane:Water (4:1)

Temp: 90 °C

Result: 5-Aryl-3-nitroindazole derivatives.[1][2]

Comparative Data & Reactivity Table
Reaction Site Reagent Class Conditions Outcome Mechanism

N-1 (Indazole N)
Alkyl Halide /

Base

RT, DMF,

Cs₂CO₃

N-Alkylation

(Major)
SN2

C-3 (Pyrazole) Primary Amine 90°C, DMSO 3-Aminoindazole
SNAr (NO₂

displacement)

C-3 (Pyrazole) Thiol / Base 80°C, DMF 3-Thioindazole
SNAr (NO₂

displacement)

C-5 (Benzene) Amine / Heat >150°C
No Reaction /

Decomposition
Inert to SNAr

C-5 (Benzene) Boronic Acid / Pd 90°C, Dioxane 5-Arylindazole Suzuki Coupling
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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